2,5-Difluorophenyl cyclohexyl ketone
CAS No.:
Cat. No.: VC13380998
Molecular Formula: C13H14F2O
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14F2O |
|---|---|
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | cyclohexyl-(2,5-difluorophenyl)methanone |
| Standard InChI | InChI=1S/C13H14F2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
| Standard InChI Key | FLOWPLRXAHNASK-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)F |
| Canonical SMILES | C1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2,5-Difluorophenyl cyclohexyl ketone belongs to the aryl alkyl ketone family, featuring a cyclohexane ring connected to a fluorinated benzene ring through a carbonyl group. The fluorine atoms at the 2- and 5-positions of the phenyl ring induce significant electronic effects, including increased electrophilicity at the carbonyl carbon and enhanced lipophilicity compared to non-fluorinated analogs.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₂O |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | Cyclohexyl(2,5-difluorophenyl)methanone |
| SMILES | C1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)F |
| InChI Key | FLOWPLRXAHNASK-UHFFFAOYSA-N |
Spectroscopic Properties
Nuclear magnetic resonance (NMR) analysis of related fluorophenyl ketones reveals distinct signals for fluorine atoms (δ ~ -110 ppm in ¹⁹F NMR) and carbonyl carbons (δ ~ 205 ppm in ¹³C NMR) . Gas chromatography-mass spectrometry (GC-MS) typically shows a molecular ion peak at m/z 224, with fragmentation patterns dominated by loss of the cyclohexyl group (C₆H₁₁, m/z 113) .
Synthesis Methodologies
Friedel-Crafts Acylation
The primary synthetic route involves Friedel-Crafts acylation of 1,3-difluorobenzene with cyclohexanecarbonyl chloride in the presence of AlCl₃. This Lewis acid facilitates electrophilic aromatic substitution, with the cyclohexanecarbonyl chloride acting as the acylating agent. Reaction conditions typically involve:
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Temperature: 0–25°C in anhydrous dichloromethane
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Catalyst Loading: 1.2 equiv AlCl₃
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Yield: ~70–80% after chromatographic purification
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C | Prevents side reactions |
| AlCl₃ Equivalents | 1.0–1.5 | Maximizes acylation |
| Solvent Polarity | Low (e.g., DCM, hexane) | Enhances electrophilicity |
Alternative Approaches
Patent literature on analogous cyclohexyl phenyl ketones describes a multi-step process involving:
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Diels-Alder Reaction: 1,3-butadiene and acrylic acid form 3-cyclohexene-1-carboxylic acid .
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Hydrogenation: Saturation of the cyclohexene ring to yield cyclohexanecarboxylic acid .
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Chlorination: Conversion to cyclohexanecarbonyl chloride using thionyl chloride (SOCl₂) .
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Friedel-Crafts Reaction: Reacting with fluorobenzene derivatives under AlCl₃ catalysis .
This method achieves >99% conversion and selectivity by avoiding intermediate purification steps, though direct adaptation to 2,5-difluorophenyl systems requires further validation .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but high miscibility in organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Fluorine substitutions reduce basicity at the carbonyl oxygen (pKa ~ -3), enhancing stability under acidic conditions.
Reactivity Profile
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Nucleophilic Acyl Substitution: Reactive toward Grignard reagents and organolithium compounds, forming tertiary alcohols .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) yields cyclohexyl(2,5-difluorophenyl)methanol.
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Homologation: Transition metal-catalyzed C–C bond cleavage with alkenols enables chain elongation to long-chain ketones (e.g., Pd-catalyzed reactions with 1,2-diols) .
Applications in Scientific Research
Medicinal Chemistry
Fluorinated ketones serve as protease inhibitors due to their ability to mimic tetrahedral transition states. While specific data on 2,5-difluorophenyl cyclohexyl ketone remain proprietary, structural analogs inhibit γ-secretase (IC₅₀ ~ 50 nM) and platelet aggregation .
Materials Science
The compound’s rigid cyclohexyl group and fluorinated aromatic system make it a candidate for liquid crystal precursors. Differential scanning calorimetry (DSC) of related compounds shows mesophase transitions between 80–120°C.
Organic Synthesis
As a building block, the ketone participates in:
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Wittig Reactions: Formation of α,β-unsaturated ketones with stabilized ylides .
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Cross-Couplings: Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids .
Research Advancements and Challenges
Diastereomeric Control
Recent studies on tertiary benzylic alcohols demonstrate crystallization-induced diastereomeric transformations (CIDT) achieving 94:6 dr under acidic conditions . Applied to 2,5-difluorophenyl systems, CIDT could resolve racemic mixtures during reduction steps .
Scalability Issues
Industrial-scale Friedel-Crafts reactions face challenges in AlCl₃ waste management. Patent literature highlights solvent-free Diels-Alder approaches as eco-friendly alternatives, though fluorine compatibility requires verification .
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